Cas no 1448045-17-7 (2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide)

2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide
- AKOS024538179
- 1448045-17-7
- 2-(benzylsulfanyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide
- 2-benzylsulfanyl-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]acetamide
- F6200-3094
- 2-(benzylthio)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)acetamide
-
- Inchi: 1S/C20H22N2O2S/c1-22-12-17(16-9-5-6-10-18(16)22)19(23)11-21-20(24)14-25-13-15-7-3-2-4-8-15/h2-10,12,19,23H,11,13-14H2,1H3,(H,21,24)
- InChI Key: RKVRGICAIRQSHB-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)CC(NCC(C1=CN(C)C2C=CC=CC1=2)O)=O
Computed Properties
- Exact Mass: 354.14019912g/mol
- Monoisotopic Mass: 354.14019912g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 428
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 79.6Ų
2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6200-3094-2μmol |
2-(benzylsulfanyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide |
1448045-17-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6200-3094-5μmol |
2-(benzylsulfanyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide |
1448045-17-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6200-3094-40mg |
2-(benzylsulfanyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide |
1448045-17-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6200-3094-10μmol |
2-(benzylsulfanyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide |
1448045-17-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6200-3094-2mg |
2-(benzylsulfanyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide |
1448045-17-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6200-3094-3mg |
2-(benzylsulfanyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide |
1448045-17-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6200-3094-5mg |
2-(benzylsulfanyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide |
1448045-17-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6200-3094-1mg |
2-(benzylsulfanyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide |
1448045-17-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6200-3094-30mg |
2-(benzylsulfanyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide |
1448045-17-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6200-3094-75mg |
2-(benzylsulfanyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide |
1448045-17-7 | 75mg |
$208.0 | 2023-09-09 |
2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide Related Literature
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
Additional information on 2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide
Introduction to 2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide (CAS No. 1448045-17-7) and Its Emerging Applications in Chemical Biology
2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide, identified by its CAS number 1448045-17-7, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to a class of molecules characterized by the presence of a benzylsulfanyl group, a hydroxylated ethylacetamide moiety, and an indole derivative, which collectively contribute to its multifaceted biological activities. The structural motif of this molecule positions it as a promising candidate for further investigation in drug discovery and therapeutic development.
The benzylsulfanyl moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate enzyme activity and interact with biological targets. In particular, the sulfur atom in the benzylsulfanyl group can engage in hydrogen bonding or coordinate with metal ions, enhancing the compound's binding affinity to biological receptors. This feature has been exploited in the design of inhibitors targeting various therapeutic pathways, including those involved in inflammation, pain, and neurodegeneration.
The hydroxylated ethylacetamide component of the molecule introduces polar functional groups that can improve solubility and bioavailability, critical factors for drug-like properties. Additionally, the indole derivative, specifically 1-methyl-1H-indol-3-yl, is a scaffold frequently encountered in bioactive natural products and synthetic drugs. Indole derivatives are known for their diverse biological activities, ranging from antimicrobial and anti-inflammatory effects to modulation of neurotransmitter systems. The presence of this moiety in 2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide suggests potential interactions with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation and inflammatory responses.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the benzylsulfanyl group may interact with hydrophobic pockets of target proteins, while the hydroxylated ethylacetamide moiety could form hydrogen bonds with polar residues. The indole ring, on the other hand, may engage in π-stacking interactions or participate in hydrophobic interactions, further stabilizing the compound-target protein complex. These insights have guided the optimization of analogues with enhanced potency and selectivity.
In vitro studies have begun to elucidate the biological profile of 2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide. Initial experiments suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. For instance, preliminary data indicate that it may modulate the activity of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis and inflammation. Furthermore, its interaction with PPAR receptors has been explored as a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.
The structural complexity of 2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide also makes it an attractive scaffold for structure-based drug design. High-resolution crystal structures of protein targets complexed with this compound or its analogues could provide valuable insights into its mechanism of action. Such structural information is instrumental in designing next-generation molecules with improved pharmacokinetic properties and reduced off-target effects.
Moreover, the indole moiety's potential role as a neurotransmitter receptor ligand has sparked interest in exploring its effects on central nervous system (CNS) disorders. Preclinical studies are underway to evaluate whether derivatives of this compound exhibit neuroprotective or anti-anxiety properties. The benzylsulfanyl group's ability to modulate sulfhydryl-containing enzymes also opens avenues for investigating its effects on redox signaling pathways, which are dysregulated in conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as Suzuki-Miyaura cross-coupling reactions for introducing the benzylsulfanyl group and palladium-catalyzed C-H activation for constructing the indole scaffold. Advances in synthetic methodologies have made it possible to access complex molecules like this one with greater efficiency and scalability.
The pharmaceutical industry has increasingly recognized the importance of innovative molecular architectures in drug discovery. Compounds like 2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide exemplify how combining distinct pharmacophoric elements can yield molecules with unique biological profiles. As research continues to uncover new therapeutic targets and mechanisms, compounds such as this one will remain at the forefront of drug development efforts.
Future directions for research on CAS no 1448045-17-7 include exploring its potential applications in precision medicine. By leveraging genomics and proteomics data, researchers can identify patient subpopulations that may benefit most from therapies involving this compound or its derivatives. Additionally, interdisciplinary approaches combining chemical biology with artificial intelligence could accelerate the discovery of novel analogues with enhanced therapeutic potential.
In conclusion, 2-(benzylsulfanyl)-N...emphasizes its significance as a structurally intriguing molecule with diverse biological activities. Its unique combination of pharmacophores positions it as a valuable tool for further exploration in chemical biology and drug discovery. As our understanding of biological systems continues to evolve,this compound will undoubtedly play an important rolein advancing therapeutic strategies across multiple disease areas.
1448045-17-7 (2-(benzylsulfanyl)-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylacetamide) Related Products
- 1334149-10-8(2-(2-Bromophenyl)-2,2-difluoroacetonitrile)
- 2138563-48-9(4-Ethyl-1-(3,3,3-trifluoroprop-1-en-2-yl)cyclohex-2-en-1-ol)
- 781569-43-5(1-hydroxycyclohexane-1-carboximidamide)
- 31891-67-5(2-(Oxolan-3-yl)cyclohexan-1-one)
- 1447606-46-3(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethanol)
- 1177347-59-9(1-(4-Bromobenzyl)-1H-pyrazole-3-carboxylic acid)
- 2059949-17-4(1-(4-chlorophenyl)imidazo1,5-apyridine-3-carboxylic acid)
- 2228092-63-3(2-amino-3-4-(dimethylamino)-3-fluorophenyl-3-hydroxypropanoic acid)
- 898787-17-2(3-(1,3-dioxan-2-yl)-1-(4-hexylphenyl)propan-1-one)
- 951517-49-0({8-methyl-3-(3-methylphenyl)carbamoyl-2-oxo-2H-pyrano2,3-cpyridin-5-yl}methyl butanoate)




